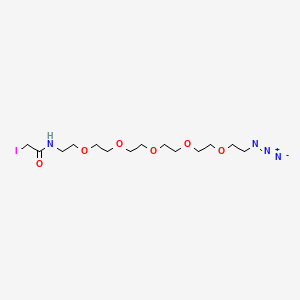

Iodoacetamide-PEG5-azide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C14H27IN4O6 |

|---|---|

分子量 |

474.29 g/mol |

IUPAC 名称 |

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |

InChI |

InChI=1S/C14H27IN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) |

InChI 键 |

RVCJJFODINCSQX-UHFFFAOYSA-N |

规范 SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iodoacetamide-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Bridging Cysteine Thiols and Bioorthogonal Chemistry

Iodoacetamide-PEG5-azide is a versatile heterobifunctional crosslinker that serves as a molecular bridge, enabling the covalent linkage of biomolecules.[1][2] This reagent is particularly valuable in the fields of proteomics, drug development, and diagnostics due to its dual-reactive nature. At one end, an iodoacetamide (B48618) group selectively reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.[3] The other end features an azide (B81097) moiety, a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][4]

The polyethylene (B3416737) glycol (PEG) spacer, in this case consisting of five repeating ethylene (B1197577) glycol units, imparts several advantageous properties. It increases the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate.[5] The length of the PEG chain also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance and preserving their biological activity.

This unique combination of a thiol-reactive group, a flexible PEG spacer, and a bioorthogonal azide handle makes this compound an essential tool for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the specific labeling of proteins for imaging and analysis.[3][5]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 474.30 g/mol | [2] |

| Chemical Formula | C14H27IN4O6 | [1][2] |

| Purity | >98% | [2] |

| Appearance | Light yellow to yellow liquid | [1][4] |

| Solubility | Soluble in DMSO, DMF | [6] |

| Storage Conditions | Store at -20°C, protect from light | [2][6] |

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to facilitate a two-step sequential conjugation process. The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow.

References

An In-depth Technical Guide to Iodoacetamide-PEG5-azide: A Heterobifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Iodoacetamide-PEG5-azide, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of chemical biology, proteomics, and drug development, particularly for its role in creating sophisticated bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound is a molecule designed with two distinct reactive functionalities at either end of a polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide (B48618) group provides reactivity towards sulfhydryl groups, while the azide (B81097) group serves as a handle for bioorthogonal "click" chemistry.

The chemical structure of this compound is N-(17-azido-3,6,9,12,15-pentaoxaheptadecyl)-2-iodoacetamide.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | N-(17-azido-3,6,9,12,15-pentaoxaheptadecyl)-2-iodoacetamide | [1] |

| Chemical Formula | C14H27IN4O6 | [1] |

| Molecular Weight | 474.30 g/mol | [1] |

| Exact Mass | 474.1000 | [1] |

| Purity | >98% | [1] |

| Appearance | Liquid | [1] |

| Solubility | Soluble in DMSO and DMF. Expected to have good solubility in aqueous solutions due to the PEG linker, but specific quantitative data is not readily available. | [2] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |

Reactivity and Applications

The dual functionality of this compound makes it a powerful tool for a variety of bioconjugation applications.

Iodoacetamide Reactivity with Thiols

The iodoacetamide moiety reacts specifically with the thiol group of cysteine residues in proteins and peptides.[3] This reaction, an S-alkylation, forms a stable thioether bond, effectively linking the PEG-azide chain to the protein at a specific cysteine site. This is particularly useful for:

-

Protein Labeling: Attaching a bioorthogonal azide handle to a protein for subsequent modification.

-

Cysteine Blocking: Preventing the formation of disulfide bonds by capping free cysteine residues.[3]

-

Cysteine-Reactivity Profiling: A chemoproteomic technique to identify reactive cysteine residues within the proteome.[4]

Azide Reactivity in Click Chemistry

The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[5] this compound can participate in two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this copper-free alternative, the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a triazole.[5] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Key Applications

The unique properties of this compound make it an ideal linker for advanced applications in drug development and proteomics:

-

PROTACs: This molecule is widely used as a linker in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic.

-

Proteomics and Activity-Based Protein Profiling (ABPP): It can be used to develop chemical probes to identify and quantify the activity of specific enzymes or to profile the reactivity of cysteine residues in complex biological samples.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reactions and workflows involving this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Labeling a Protein with this compound

This protocol describes the covalent attachment of the this compound linker to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0). Note: Avoid buffers containing thiols.

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if reduction of disulfide bonds is required.

-

Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Remove the reducing agent by buffer exchange using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 7.4).

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching solution to a final concentration that is at least 10-fold higher than the initial concentration of the iodoacetamide reagent to quench any unreacted linker.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess labeling reagent and quenching solution by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Confirm successful labeling and determine the degree of labeling using techniques such as mass spectrometry (MS) or SDS-PAGE (if the PEG chain imparts a sufficient mass shift).

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from protocol 4.1)

-

Alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)

-

Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically a 2- to 5-fold molar excess over the protein), and the THPTA ligand (to a final concentration of 1 mM).

-

-

Catalyst Preparation:

-

In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

-

-

Initiation of the Reaction:

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.

-

-

Purification:

-

Purify the conjugated protein from the catalyst and excess reagents using a desalting column or dialysis.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from protocol 4.1)

-

Strained alkyne-containing molecule (e.g., DBCO-fluorophore, BCN-biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the strained alkyne-containing molecule.

-

-

Incubation:

-

Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific strained alkyne and the protein.

-

-

Purification:

-

Purify the labeled protein using a desalting column or dialysis to remove any unreacted alkyne-containing molecule.

-

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its heterobifunctional nature allows for a two-step, chemoselective modification of proteins and other biomolecules, enabling the construction of complex bioconjugates with a high degree of control. The methodologies and data presented in this guide are intended to provide a solid foundation for the successful application of this reagent in a wide range of research and development endeavors, from fundamental studies in proteomics to the design of novel therapeutics.

References

An In-depth Technical Guide to the Bifunctional Crosslinker Iodoacetamide-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG5-azide is a heterobifunctional crosslinker that has emerged as a powerful tool in chemical biology, proteomics, and drug development. Its unique architecture, featuring a cysteine-reactive iodoacetamide (B48618) group and a bioorthogonal azide (B81097) handle, enables the precise and efficient conjugation of biomolecules. The polyethylene (B3416737) glycol (PEG) spacer, composed of five ethylene (B1197577) glycol units, enhances solubility and reduces steric hindrance, making it an ideal reagent for a variety of applications, including the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols, and key applications.

Core Properties and Reaction Mechanisms

This compound's utility stems from its two distinct reactive moieties, which allow for a two-step sequential or orthogonal labeling strategy.

Iodoacetamide Moiety: Cysteine-Specific Alkylation

The iodoacetamide group reacts specifically with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The deprotonated thiol group (thiolate anion) acts as a nucleophile, attacking the electrophilic carbon of the iodoacetamide and displacing the iodide ion.[3] This results in the formation of a stable and irreversible thioether bond, effectively capping the cysteine residue and preventing the formation of disulfide bonds.[5][6]

Key Reaction Parameters:

-

pH: The reaction rate is highly pH-dependent, as the deprotonated thiolate is the reactive species. Optimal reactivity is typically observed at a slightly alkaline pH of 7.5-8.5.[7][8]

-

Temperature: The reaction is typically carried out at room temperature or 37°C.[5]

-

Specificity: While highly selective for cysteines at the optimal pH range, side reactions with other nucleophilic residues such as lysine, histidine, and methionine can occur at higher pH or with a large excess of the reagent.[7][9]

Azide Moiety: Bioorthogonal Click Chemistry

The azide group provides a versatile handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[10][11][12] This allows for the subsequent conjugation of a second molecule containing a compatible alkyne or cyclooctyne (B158145) group. The two primary forms of azide-alkyne cycloaddition are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and the azide.[10][13] It is characterized by very fast reaction rates.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with the azide.[11][14] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[14][15]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing higher biocompatibility.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the reactions of this compound.

Table 1: Iodoacetamide-Cysteine Reaction Parameters

| Parameter | Value/Condition | Notes |

| Optimal pH | 7.5 - 8.5 | Maximizes the concentration of the reactive thiolate anion while minimizing side reactions.[7] |

| Typical Reaction Time | 30 - 60 minutes | At room temperature with a 10-fold molar excess of iodoacetamide.[7] |

| Second-Order Rate Constant (k) | ~107 M⁻¹s⁻¹ (for iodoacetamide with thioredoxin at pH 7.2) | Iodoacetamide reacts significantly faster than iodoacetic acid.[16][17] The rate is highly dependent on the specific protein and the pKa of the target cysteine.[18] |

| Bond Stability | High | The resulting thioether (carbamidomethyl cysteine) bond is stable under physiological conditions and during mass spectrometry analysis.[19][20] |

Table 2: Azide-Alkyne Click Chemistry Reaction Kinetics (with PEGylated Azides)

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |

| CuAAC | Terminal Alkyne | 10¹ - 10⁴ | Very fast reaction rates, but requires a potentially cytotoxic copper catalyst. The rate is influenced by the choice of copper source and accelerating ligands.[3][21] |

| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | ~0.1 - 0.29 | Good balance of reactivity and stability.[1][22] |

| SPAAC | Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | Generally faster than BCN due to higher ring strain, but can be less stable.[1][14][23] |

Note: The presence of a PEG linker, such as in this compound, has been shown to potentially increase SPAAC reaction rates by reducing steric hindrance.[24]

Experimental Protocols

The following are detailed methodologies for the use of this compound in protein labeling.

Protocol 1: Cysteine Alkylation of a Protein

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

-

Reducing agent (e.g., 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

This compound

-

Quenching reagent (e.g., 1 M DTT or L-cysteine)

-

Desalting column or spin filter for buffer exchange

Procedure:

-

Protein Reduction:

-

To your protein solution, add the reducing agent to a final concentration of 5-10 mM.

-

Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

-

If using DTT, remove it by buffer exchange using a desalting column or spin filter. TCEP does not need to be removed.

-

-

Alkylation Reaction:

-

Prepare a fresh stock solution of this compound (e.g., 10 mM in DMSO or DMF).

-

Add a 10- to 20-fold molar excess of this compound to the reduced protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark (iodoacetamide is light-sensitive).[7]

-

-

Quenching:

-

Add a quenching reagent to a final concentration of 20-50 mM to react with any excess this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by buffer exchange into the desired buffer for the subsequent click chemistry step or storage.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Reducing agent for Cu(II) (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper-chelating ligand (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. A 5- to 10-fold molar excess of the alkyne is recommended.

-

-

Catalyst Preparation (prepare immediately before use):

-

In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is common.

-

-

Click Reaction:

-

Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix and incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Remove excess reagents and the copper catalyst using a desalting column, spin filtration, or dialysis.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Strained cyclooctyne-containing molecule (e.g., DBCO-fluorophore)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein and the cyclooctyne-containing molecule. A 3- to 5-fold molar excess of the cyclooctyne is recommended.

-

-

Incubation:

-

Gently mix and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

-

-

Purification:

-

Remove unreacted cyclooctyne and byproducts by size exclusion chromatography, dialysis, or spin filtration.

-

Visualizations

Chemical Structure of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Click Chemistry [organic-chemistry.org]

- 11. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 12. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of S-Carbamidomethyl Cysteine and Its Use for Quantification of Cysteinyl Peptides by Targeted Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]

- 21. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Thiol-Reactive and Azide-Functionalized PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiol-reactive and azide-functionalized polyethylene (B3416737) glycol (PEG) linkers, which are pivotal tools in modern bioconjugation and drug development. This document details the core chemistries, experimental protocols, and quantitative data necessary for the effective application of these linkers in creating advanced bioconjugates.

Introduction to PEGylation and Bifunctional Linkers

PEGylation, the covalent attachment of polyethylene glycol chains to molecules such as proteins, peptides, or small molecule drugs, is a fundamental strategy for enhancing the therapeutic properties of biopharmaceuticals.[1][2] The benefits of PEGylation are numerous and well-documented, including:

-

Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules.[3]

-

Enhanced Stability: PEG chains can protect the conjugated molecule from enzymatic degradation.[3]

-

Reduced Immunogenicity: PEGylation can mask immunogenic epitopes, minimizing adverse immune responses.[3]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces renal clearance, extending their time in circulation.[2][4]

Bifunctional PEG linkers possess two different reactive functional groups, allowing for the sequential and controlled conjugation of two different molecules. This guide focuses on heterobifunctional PEG linkers that incorporate a thiol-reactive group and an azide (B81097) group, enabling highly specific and efficient bioconjugation strategies.

Core Chemistries of Thiol-Reactive and Azide-Functionalized PEG Linkers

Thiol-Reactive Chemistry: The Maleimide (B117702) Group

The reaction between a maleimide group and a thiol (sulfhydryl) group is a cornerstone of bioconjugation.[5] This reaction, a Michael addition, is highly selective for thiol groups found in the side chains of cysteine residues in proteins.[6][7]

The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[5] This chemistry is favored for its rapid kinetics and the ability to be performed under mild, biocompatible conditions.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Role of the PEG5 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, bioconjugation has emerged as a pivotal technology, enabling the creation of highly targeted and effective drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The success of these complex biomolecules is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have gained prominence for their ability to favorably modulate the physicochemical and pharmacokinetic properties of the conjugate.[1][2] This technical guide provides a comprehensive exploration of the role of the discrete PEG5 spacer—a chain of five ethylene (B1197577) glycol units—in bioconjugation.

A PEG5 spacer is a monodisperse entity with a defined molecular weight, offering a distinct advantage over traditional polydisperse PEGs by ensuring homogeneity and batch-to-batch consistency in the final bioconjugate.[3] Its integration into a linker design imparts a unique combination of hydrophilicity, flexibility, and spatial separation, which are instrumental in overcoming common challenges in drug development, including poor solubility, instability, and off-target toxicity.[3][4] This guide will delve into the core properties of the PEG5 spacer, present quantitative data on its impact on bioconjugate performance, provide detailed experimental protocols for its application, and visualize the key biological pathways and experimental workflows involved.

Core Properties and Advantages of the PEG5 Spacer

The incorporation of a PEG5 spacer into a bioconjugate confers several advantageous properties that are crucial for therapeutic efficacy and safety.[3] These benefits stem from the inherent chemical nature of the polyethylene glycol chain.

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to poor aqueous solubility and a propensity for aggregation.[1] The hydrophilic nature of the PEG5 spacer, with its repeating ethylene oxide units, significantly increases the overall water solubility of the bioconjugate.[1][3] This enhanced solubility mitigates aggregation, improves formulation and handling, and can enable a higher drug-to-antibody ratio (DAR) in ADCs without compromising stability.[1][5]

Improved Pharmacokinetics: PEGylation, the attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic profile of a therapeutic.[6] The PEG5 spacer increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.[6][7] This prolonged exposure can lead to greater accumulation of the therapeutic at the target site, potentially enhancing efficacy.[1]

Reduced Immunogenicity and Enhanced Stability: The flexible and hydrophilic PEG5 chain can create a "hydration shell" around the bioconjugate, masking potentially immunogenic epitopes and reducing the risk of an undesired immune response.[6] This shielding effect can also protect the bioconjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[6]

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG5 spacer provides critical spatial separation between the conjugated molecules.[6] In ADCs, this prevents the payload from interfering with the antigen-binding site of the antibody.[8] In PROTACs, it facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation.[3][4]

Data Presentation: The Quantitative Impact of PEG5 Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance indicators.

Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

| Linker Type | Antibody-Payload | Target Cell Line | IC50 (nM) |

| Non-PEGylated | Trastuzumab-MMAE | HER2+ | 0.5[9] |

| PEG4 | Trastuzumab-MMAE | HER2+ | 1.2[9] |

| PEG8 | Trastuzumab-MMAE | HER2+ | 2.5[9] |

Note: A lower IC50 value indicates higher cytotoxicity. This data suggests a potential trade-off between increased PEG length and in vitro potency.

Table 2: Influence of PEG Spacer Length on PROTAC Degradation Efficacy

| PROTAC Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |

| PEG3 | pVHL30 | VHL | Less Potent than PEG5 | Lower than PEG5 | Not Specified[10] |

| PEG4 | pVHL30 | VHL | Less Potent than PEG5 | Lower than PEG5 | Not Specified[10] |

| PEG5 | pVHL30 | VHL | < 100 | >90% | HeLa[10] |

Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum degradation level. Lower DC50 and higher Dmax values indicate greater efficacy. This case study on a VHL homo-PROTAC highlights the linker-length dependency of degradation.

Table 3: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Bioconjugates

| Bioconjugate | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) |

| Non-PEGylated DOTA-analogue | Shorter | Higher | Lower |

| PEGylated DOTA-analogue | Longer | Lower | Higher |

| Non-PEGylated Proticles | 0.06 ± 0.01 % ID/g 1 h p.i. | - | - |

| PEGylated Proticles | 0.23 ± 0.01 % ID/g 1 h p.i. | - | - |

Note: This table presents a general trend observed in studies comparing PEGylated and non-PEGylated bioconjugates. The data for Proticles shows a significant increase in blood concentration for the PEGylated version one-hour post-injection, indicating slower clearance.[11] The DOTA-analogue data reflects a general principle of PEGylation.[12]

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of PEG5 spacers in bioconjugation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of PEG5 spacers in bioconjugation.

Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Maleimide-PEG5-NHS Ester Linker

This protocol describes a common two-step strategy for conjugating a payload to an antibody via cysteine residues.

Materials:

-

Purified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

Maleimide-PEG5-NHS ester linker.

-

Amine-containing cytotoxic payload.

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Quenching reagent: N-acetyl-L-cysteine.

-

Purification system: Size-Exclusion Chromatography (SEC) column.

-

Reaction Buffers:

-

Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA.

-

Purification Buffer: PBS, pH 7.4.

-

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column, exchanging the buffer with fresh, degassed Conjugation Buffer.[5]

-

-

Preparation of Maleimide-Activated Drug-Linker:

-

Dissolve the amine-containing payload in anhydrous DMSO.

-

In a separate vial, dissolve the Maleimide-PEG5-NHS ester in anhydrous DMSO.

-

Add the linker solution to the payload solution and stir at room temperature for 1-2 hours to form the maleimide-activated drug-linker. Monitor reaction progress by LC-MS.

-

-

Conjugation of Drug-Linker to Antibody:

-

Quenching and Purification:

-

Quench the reaction by adding a 20-fold molar excess of N-acetyl-L-cysteine to cap any unreacted maleimide (B117702) groups.[5]

-

Purify the final ADC using an SEC column equilibrated with Purification Buffer to remove excess drug-linker and other reagents.[5]

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a standard method for assessing the drug load distribution and average DAR of ADCs.

Materials:

-

Purified ADC sample.

-

HIC HPLC column (e.g., TSKgel Butyl-NPR).

-

HPLC system with a UV detector.

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[3]

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.[3]

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[3]

-

-

HPLC System Setup:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.[3]

-

-

Chromatographic Separation:

-

Inject 20 µL of the prepared ADC sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes to elute the ADC species.

-

Wash the column with 100% Mobile Phase B.

-

Re-equilibrate the column with 100% Mobile Phase A.[3]

-

-

Data Analysis:

-

Integrate the peak areas for each species corresponding to different drug loads (e.g., DAR0, DAR2, DAR4, etc.).

-

Calculate the percentage of each species relative to the total peak area.

-

The average DAR is calculated as the weighted average of the different DAR species.

-

Protocol 3: Synthesis of a PROTAC with a PEG5 Linker via Amide Coupling

This protocol outlines a general method for synthesizing a PROTAC by sequentially coupling two ligands to a bifunctional PEG5 linker.

Materials:

-

Ligand 1 with a carboxylic acid group.

-

Amine-PEG5-Boc (Boc-protected amine on one end of the PEG5 linker).

-

Ligand 2 with a carboxylic acid group.

-

Coupling agent: HATU.

-

Base: DIPEA.

-

Deprotection agent: Trifluoroacetic acid (TFA).

-

Anhydrous solvents: DMF, DCM.

-

Purification system: Flash column chromatography and preparative HPLC.

Procedure:

-

Step 1: Coupling of Ligand 1 to the PEG5 Linker

-

Dissolve Ligand 1-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Add Amine-PEG5-Boc (1.1 eq) and stir the reaction at room temperature overnight.

-

Purify the product (Ligand 1-PEG5-Boc) by flash column chromatography.

-

-

Step 2: Deprotection of the Boc Group

-

Dissolve the Ligand 1-PEG5-Boc in DCM.

-

Add TFA at 0°C and stir for 1-3 hours at room temperature.

-

Concentrate the reaction mixture to obtain the amine salt (Ligand 1-PEG5-NH2·TFA), which is often used without further purification.

-

-

Step 3: Coupling of Ligand 2 to the Ligand 1-PEG5 Intermediate

-

Follow the procedure in Step 1, using Ligand 1-PEG5-NH2·TFA and Ligand 2-COOH as the coupling partners.

-

After workup, purify the final PROTAC product by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Conclusion

The PEG5 spacer is a versatile and indispensable tool in modern bioconjugation, offering a powerful combination of hydrophilicity, biocompatibility, and precise spatial control.[3] Its ability to enhance the solubility, stability, and pharmacokinetic profiles of complex biotherapeutics has been instrumental in the advancement of ADCs and PROTACs.[3][4] A thorough understanding of its properties, coupled with robust experimental and analytical methodologies, is critical for the rational design and successful development of the next generation of targeted therapies. The strategic selection and application of the PEG5 spacer will undoubtedly continue to be a key driver of innovation in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. waters.com [waters.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azide Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] A key feature of click chemistry, particularly in the context of drug development and biological sciences, is the concept of bioorthogonality. This means the reactions can proceed in complex biological environments without interfering with native biochemical processes. The azide (B81097) and alkyne functional groups, central to the most prominent click reactions, are largely absent in biological systems, making them ideal bioorthogonal reaction partners.

This guide provides a comprehensive overview of azide-based click chemistry, focusing on the two most significant reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It will delve into their mechanisms, provide quantitative data, detail experimental protocols, and offer practical guidance for their successful implementation in research and development.

Core Principles of Azide-Alkyne Cycloaddition

The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[1] While the thermal Huisgen cycloaddition requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[1] This reaction exclusively produces the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1] The use of ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst and increase reaction efficiency.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide to form a triazole.[3] The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon cycloaddition, thus lowering the activation energy and allowing the reaction to proceed at physiological temperatures without a catalyst.[3] This makes SPAAC particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.[3]

Reaction Mechanisms and Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. This is followed by the formation of a six-membered cupracycle intermediate, which subsequently undergoes reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

The mechanism of SPAAC is a concerted [3+2] cycloaddition. The high ring strain of the cyclooctyne significantly lowers the activation energy of the transition state, allowing the reaction to proceed readily without the need for a catalyst.

General Experimental Workflow

A typical click chemistry experiment involves the preparation of the azide- and alkyne-functionalized components, followed by the reaction under optimized conditions, and finally, purification and analysis of the product.

Quantitative Data Presentation

The efficiency of click chemistry reactions can be quantified by their reaction rates and yields. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Factors Influencing CuAAC Reaction Yields

| Factor | Observation | Typical Conditions/Recommendations |

| Copper Source | In situ generation from CuSO₄ with a reducing agent is common and convenient.[4] | 1-5 mol% CuSO₄ with 5-10 mol% sodium ascorbate.[4] |

| Ligand | Ligands like TBTA and THPTA stabilize Cu(I) and accelerate the reaction.[2] | Ligand to copper ratio of 1:1 to 5:1.[4] |

| Solvent | Aqueous solutions, often with co-solvents like DMSO or t-BuOH, are widely used.[4] | Water, PBS, DMSO/water mixtures.[4] |

| pH | The reaction is robust over a wide pH range (4-12).[5] | For bioconjugation, pH ~7 is recommended.[5] |

| Temperature | Most reactions proceed efficiently at room temperature.[6] | Room temperature (25°C) is typical. Gentle heating can be used for slow reactions.[6] |

| Reactant Purity | Impurities in starting materials can inhibit the catalyst. | Use purified azides and alkynes. |

| Oxygen | Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[7] | Degassing the reaction mixture is recommended.[7] |

Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes

The reactivity of different cyclooctynes in SPAAC reactions varies significantly. The second-order rate constant (k₂) is a measure of this reactivity.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| Bicyclo[6.1.0]nonyne | BCN | ~0.15 (in DMSO at 37°C)[8] | Fast kinetics, often used for protein labeling.[9] |

| Dibenzocyclooctyne | DBCO | 0.24 - 0.31 (in CH₃CN:H₂O)[10] | High reactivity and stability, widely used.[9] |

| Dibenzoazacyclooctyne | DIBAC | - | Extremely reactive, used in in vivo imaging.[9] |

| Biarylazacyclooctynone | BARAC | - | Extremely reactive, used in sensitive biological environments.[9] |

| Difluorinated Cyclooctyne | DIFO | - | Biocompatible, used in drug discovery and live cell imaging.[9] |

| [9+1]CPP | - | 2.2 x 10⁻³[11] | - |

| [11+1]CPP | - | 4.5 x 10⁻⁴[11] | - |

| fluor[11+1]CPP | - | 4.7 x 10⁻³[11] | Approximately 10-fold increase in reaction rate compared to [11+1]CPP due to fluorination.[11] |

| m[9+1]CPP | - | 9.6 x 10⁻³[11] | 4.4-fold increase in reaction rate compared to [9+1]CPP due to increased local strain.[11] |

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.[12]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Small Molecule

This protocol is a general guideline for the CuAAC reaction between a small molecule azide and alkyne.

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., 1:1 mixture of deionized water and t-butanol, or DMSO)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of the alkyne-containing molecule in the chosen solvent.

-

Prepare a stock solution of the azide-containing molecule in the chosen solvent.

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).[13]

-

Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O and the ligand (TBTA or THPTA) in deionized water.[13]

-

-

Reaction Setup:

-

In a reaction vial, add the solution of the alkyne-containing molecule.

-

Add the solution of the azide-containing molecule to the vial. A slight excess of one reagent may be used to drive the reaction to completion.

-

Add the premixed catalyst/ligand solution to the reaction mixture (typically 1-5 mol% of the limiting reagent).[4]

-

-

Initiation:

-

Reaction:

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol provides a general method for labeling an azide-modified protein with a cyclooctyne-functionalized probe.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

-

Solvent for the probe (e.g., DMSO)

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is purified and dissolved in an amine-free buffer (e.g., PBS) at a known concentration.[13]

-

-

Reaction Setup:

-

To the protein solution, add the strained alkyne probe. The probe is typically dissolved in a minimal amount of an organic solvent like DMSO before being added to the aqueous protein solution to ensure solubility.[13]

-

A 5- to 20-fold molar excess of the cyclooctyne reagent over the protein is a common starting point.[13]

-

The final concentration of the organic solvent should be kept low (typically <5-10%) to avoid protein denaturation.[3]

-

-

Incubation:

-

Purification:

-

Remove the unreacted probe and other small molecules from the labeled protein using an appropriate method such as size-exclusion chromatography or dialysis.[3]

-

-

Analysis:

-

Analyze the labeled protein using methods such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) and mass spectrometry to confirm conjugation.

-

Troubleshooting and Optimization

Common Issues in CuAAC Reactions: [5][6]

-

Low or No Yield:

-

Inactive Catalyst: Ensure the use of a fresh reducing agent and degas the reaction mixture to prevent oxidation of Cu(I).

-

Impure Reagents: Purify starting materials.

-

Inhibitory Buffer Components: Avoid Tris buffer and high concentrations of chloride ions.

-

-

Side Reactions:

-

Alkyne Homocoupling (Glaser Coupling): Use a sufficient excess of the reducing agent and a stabilizing ligand.

-

Optimizing SPAAC Reactions: [14][15][16]

-

Reaction Rate: Can be increased by using a more reactive cyclooctyne, increasing the concentration of reactants, or raising the temperature (if the biomolecule is stable).

-

Buffer and pH: The choice of buffer and pH can significantly impact reaction rates. HEPES buffer at pH 7 has been shown to be effective. Generally, higher pH values (7-9) can increase the reaction rate.

-

Non-specific Labeling: In some cases, strained cyclooctynes can react with thiols. Blocking free thiols on proteins with reagents like N-ethylmaleimide (NEM) prior to the SPAAC reaction can prevent this.

Safety Considerations

-

Azides: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio. Handle with care, avoid heat, shock, and friction. Always consult the Safety Data Sheet (SDS) for the specific azide being used. It is recommended to handle azides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[17]

-

Copper Catalysts: Copper salts can be toxic. Avoid inhalation and skin contact. Dispose of copper-containing waste according to institutional guidelines.

Conclusion

Azide-alkyne click chemistry, encompassing both the copper-catalyzed and strain-promoted variants, offers a powerful and versatile toolkit for researchers, scientists, and drug development professionals. The high efficiency, specificity, and bioorthogonality of these reactions have made them invaluable for a wide range of applications, from the synthesis of new chemical entities to the precise modification of biomolecules in living systems. By understanding the underlying principles, optimizing reaction conditions, and adhering to safe laboratory practices, the full potential of these remarkable reactions can be harnessed to advance scientific discovery.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is SPAAC? | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. safety.pitt.edu [safety.pitt.edu]

An In-depth Technical Guide to Iodoacetamide-PEG5-azide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetamide-PEG5-azide, a heterobifunctional linker, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols for its use, and the underlying principles of PROTAC technology.

Introduction: The Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is composed of three essential parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3]

Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI.[4] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be recycled to engage another target protein.[2]

The linker is not merely a passive spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[3][5] Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into linkers because they enhance hydrophilicity and solubility, improve pharmacokinetic properties, and offer synthetic tractability to systematically optimize linker length.[2][5][6] this compound is a versatile PEG-based linker that offers two distinct reactive handles for a modular and efficient approach to PROTAC synthesis.

This compound: A Dual-Functionality Linker

This compound is a chemical tool that embodies the modularity required for modern PROTAC development. It features two key functional groups at either end of a five-unit polyethylene glycol chain:

-

Iodoacetamide (B48618) Group : This functional group is a cysteine-reactive probe.[7] It selectively reacts with thiol (sulfhydryl) groups, such as those found on cysteine residues within proteins or on ligands, to form a stable thioether bond.[8][9]

-

Azide (B81097) Group : This moiety is a cornerstone of "click chemistry."[10][11] It allows for highly efficient and bio-orthogonal ligation with alkyne-containing molecules through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.[1][3]

This dual functionality allows for a convergent synthesis strategy where the POI ligand and the E3 ligase ligand can be prepared separately with their respective complementary functional groups (e.g., a thiol and an alkyne) before being joined by the this compound linker.

Caption: Modular synthesis of a PROTAC using this compound.

Physicochemical Properties

Quantitative data for the this compound linker are summarized below.

| Property | Value | Reference |

| Chemical Formula | C14H27IN4O6 | [12][13] |

| Molecular Weight | 474.30 g/mol | [12][13] |

| Appearance | Liquid | [12][13] |

| Purity | >98% | [12] |

| Storage Condition | -20°C for long term (months to years) | [12] |

| Solubility | To be determined; expected to be soluble in DMF, DMSO | [12] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in PROTAC synthesis. These are generalized procedures that may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide end of the linker to an alkyne-functionalized ligand (either for the POI or E3 ligase).

Materials:

-

Alkyne-functionalized ligand (1.0 eq)

-

This compound (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.3 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1 eq)[14]

-

Solvent: Degassed mixture of DMF/water or t-BuOH/water (4:1)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized ligand and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a premix of CuSO4·5H2O and the stabilizing ligand (THPTA or TBTA) in water.[14]

-

Degas the main reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the copper/ligand premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[14][15]

-

Seal the vial and stir the reaction at room temperature. Protect the reaction from light.

-

Monitor the reaction progress using LC-MS until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the resulting iodoacetamide-functionalized intermediate by flash column chromatography or preparative HPLC.

Protocol 2: Thiol-Iodoacetamide Conjugation

This protocol details the reaction between the iodoacetamide group of the linker-intermediate and a thiol-containing ligand (e.g., a cysteine-bearing E3 ligase ligand).

Materials:

-

Iodoacetamide-functionalized intermediate from Protocol 1 (1.0 eq)

-

Thiol-containing ligand (1.2 eq)

-

Solvent: Degassed buffer such as phosphate-buffered saline (PBS) pH 7.2-7.5, or a mixture of DMF and buffer.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the iodoacetamide-functionalized intermediate in the chosen solvent system in a reaction vial.

-

In a separate vial, dissolve the thiol-containing ligand in the same degassed buffer.

-

Add the thiol-containing ligand solution to the solution of the iodoacetamide intermediate.

-

Ensure the pH of the reaction mixture is maintained between 7.0 and 8.0 for optimal reactivity and to avoid side reactions.

-

Seal the vial under an inert atmosphere and stir at room temperature, protected from light.

-

Monitor the reaction progress by LC-MS (typically 2-4 hours).

-

Once the reaction is complete, the crude PROTAC can be purified directly using reverse-phase preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

Caption: Experimental workflow for PROTAC synthesis and purification.

Characterization and Data Presentation

Thorough characterization of the final PROTAC is essential to confirm its identity and purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Used to monitor reaction progress and assess the purity of the final compound.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: (¹H and ¹³C NMR) Used to confirm the chemical structure of the synthesized PROTAC.

-

HRMS (High-Resolution Mass Spectrometry): Used to confirm the exact mass and elemental composition.

Quantitative results from a synthesis campaign should be tabulated for clear comparison.

Table 2: Representative Data for a Synthesized PROTAC

| Compound ID | Reaction Step | Yield (%) | Purity (LC-MS, %) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|---|

| Intermediate-1 | Click Reaction (CuAAC) | 75% | >95% | Calculated: 850.3124, Found: 850.3120 |

| Final-PROTAC | Thiol Conjugation | 62% | >98% | Calculated: 1255.5478, Found: 1255.5475 |

PROTAC Mechanism and Cellular Evaluation

Once synthesized and characterized, the PROTAC's biological activity must be evaluated. This involves confirming its ability to induce the degradation of the target protein within a cellular context.

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Key Cellular Assays:

-

Western Blot: To measure the reduction in the levels of the target protein after treating cells with the PROTAC. This is used to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[16]

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effect of the PROTAC on cancer cell lines or other relevant cell models.

Conclusion

This compound serves as a powerful and versatile tool in the construction of PROTACs. Its bifunctional nature, leveraging robust and orthogonal click chemistry and thiol-iodoacetamide reactions, facilitates a modular and efficient synthetic strategy. This allows researchers to rapidly assemble libraries of PROTACs with varied ligands and linker attachment points, accelerating the optimization process to identify potent and selective protein degraders for therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. polysciences.com [polysciences.com]

- 9. Iodoacetamide-PEG3-Azide, CAS 1594986-04-5 | AxisPharm [axispharm.com]

- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Deep Dive into Bioorthogonal Chemistry: A Technical Guide to Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. By employing reactions that proceed with high specificity and efficiency without interfering with endogenous biochemical processes, researchers can label, track, and modify biomolecules with unprecedented precision.[1][2] Among the array of bioorthogonal tools, those centered around the azide (B81097) moiety have become particularly prominent.[1] This in-depth technical guide provides a comprehensive overview of the core principles of azide-based bioorthogonal chemistry, with a focus on its application in research and drug development.

Core Principles: The Power of the Azide

The azide functional group (-N₃) is an ideal bioorthogonal handle due to its small size, metabolic stability, and near-complete absence in biological systems.[3] Its reactivity can be precisely controlled, allowing for selective ligation to a complementary reaction partner. Two primary classes of reactions have harnessed the power of the azide for bioorthogonal applications: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," CuAAC involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[4][5] This reaction is exceptionally efficient and versatile, proceeding rapidly in aqueous environments and across a wide range of pH and temperatures.[4][6][7] The resulting triazole linkage is highly stable, making it an ideal covalent tether for bioconjugation.[1]

However, the requirement for a copper catalyst, which can be toxic to living cells, presents a limitation for in vivo applications.[8][9] Efforts to mitigate this cytotoxicity include the development of copper-chelating ligands that stabilize the Cu(I) oxidation state and reduce cellular damage.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1][9] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a metal catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole product.[11] SPAAC is highly bioorthogonal and has become a go-to method for live-cell imaging and in vivo studies.[12][13]

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[12] Significant research has been dedicated to developing cyclooctyne derivatives with enhanced reaction rates and improved solubility.[1]

Quantitative Data: A Comparative Look at Reaction Kinetics

The choice between CuAAC and SPAAC often depends on the specific application and the acceptable trade-offs between reaction speed and biocompatibility. The following table summarizes the second-order rate constants for several common bioorthogonal reactions involving azides.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Staudinger Ligation | Azide + Triarylphosphine | ~0.0020 | One of the earliest bioorthogonal reactions; slow kinetics.[1] |

| CuAAC | Azide + Terminal Alkyne | 1 - 100 | Very fast and efficient; requires a copper catalyst.[7] |

| SPAAC | Azide + OCT (first-gen cyclooctyne) | ~0.0012 | Copper-free but with slow kinetics.[1] |

| SPAAC | Azide + ALO (aryl-less cyclooctyne) | ~0.045 | Improved kinetics over OCT.[1] |

| SPAAC | Azide + DIMAC (dimethoxy azacyclooctyne) | ~0.1 | Good water solubility and faster kinetics.[1] |

| SPAAC | Azide + DIBO | ~0.3 | Commonly used with good reaction rates.[13] |

| SPAAC | Azide + DBCO | ~0.8 | High reactivity and stability.[13] |

| SPAAC | Azide + BCN | ~1.0 | Among the fastest cyclooctynes for SPAAC.[13] |

Applications in Drug Development

Bioorthogonal chemistry with azide linkers has found numerous applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).[14][15] ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[14]

Site-specific conjugation of the drug to the antibody is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which leads to an improved therapeutic window.[15][16][17] Azide-alkyne cycloaddition reactions provide a robust method for achieving this site-specificity.[15]

Experimental Protocols

Detailed methodologies are critical for the successful implementation of bioorthogonal reactions. Below are generalized protocols for CuAAC and SPAAC in the context of protein labeling and live-cell imaging.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the labeling of a protein containing an azide or alkyne handle with a corresponding probe.

Materials:

-

Azido- or alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne- or azide-functionalized probe (e.g., fluorescent dye, biotin)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)[18]

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water) or Sodium Ascorbate[18]

-

Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or similar ligand to stabilize Cu(I)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azido- or alkyne-labeled protein to a final concentration of 1-10 µM.[18]

-

Add the alkyne or azide probe to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).[18]

-

Add the copper ligand (e.g., TBTA) to a final concentration of 100 µM.[18]

-

Add CuSO₄ to a final concentration of 1 mM.[18]

-

Initiate the Reaction: Add the reducing agent (e.g., TCEP) to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) catalyst.[18] Vortex gently to mix.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[18]

-

Purification: Remove excess reagents and byproducts using a desalting column or dialysis against PBS. The labeled protein is now ready for downstream applications.[18]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar followed by SPAAC with a cyclooctyne-fluorophore.

Materials:

-

Cells of interest in culture

-

Azido-sugar (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz)[11]

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

(Optional) Paraformaldehyde for cell fixation

Procedure:

-

Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azido-sugar (e.g., Ac₄ManNAz).[11]

-

Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into the cell surface glycans.[11]

-

Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[11]

-

SPAAC Reaction: Add the cyclooctyne-fluorophore conjugate to the cells in fresh culture medium at a final concentration of 10-50 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with PBS to remove the excess cyclooctyne-fluorophore.

-

Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the final wash step.[11]

Conclusion

Bioorthogonal chemistry, particularly reactions involving azide linkers, has become an indispensable tool for researchers, scientists, and drug development professionals. The ability to selectively and efficiently modify biomolecules in complex biological environments has profound implications for our understanding of biology and the development of novel therapeutics.[1][2] The choice between CuAAC and SPAAC depends on the specific experimental context, with CuAAC offering superior kinetics for in vitro applications and SPAAC providing the biocompatibility required for live-cell and in vivo studies. As new bioorthogonal reactions and reagents continue to be developed, the scope and impact of this powerful chemical technology are set to expand even further.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. bioclone.net [bioclone.net]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development | Semantic Scholar [semanticscholar.org]

- 17. Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Application of Iodoacetamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetamide (B48618) and its derivatives are potent, sulfhydryl-reactive alkylating agents indispensable in contemporary biochemical and molecular biology research. Their primary utility lies in the irreversible modification of cysteine residues within proteins, a critical step in proteomics, enzyme inhibition studies, and peptide mapping. However, the high reactivity of these compounds necessitates a thorough understanding of their associated hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of iodoacetamide compounds. It further details experimental protocols for their application in protein alkylation and enzyme inhibition, and explores their impact on key cellular signaling pathways. Quantitative data on toxicity, reactivity, and potential side reactions are presented in structured tables for clarity and ease of reference. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and signaling cascades, adhering to best practices for clarity and accessibility.

Safety and Handling of Iodoacetamide

Iodoacetamide is classified as a hazardous substance and requires careful handling to minimize exposure and mitigate risks.

Hazard Identification and Classification

Iodoacetamide presents several health hazards. It is toxic if swallowed, can cause skin and eye irritation, and may lead to sensitization upon skin contact or inhalation, potentially causing allergic skin reactions or asthma-like symptoms.[1]

Table 1: Hazard Identification for Iodoacetamide

| Hazard Statement | GHS Classification | Description |

| H301 | Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[2] |

| H315 | Skin Irritation (Category 2) | Causes skin irritation.[1] |

| H317 | Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1] |

| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |

| H334 | Respiratory Sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] |

Personal Protective Equipment (PPE) and Engineering Controls

To ensure safety when working with iodoacetamide, the following PPE and engineering controls are mandatory:

-

Engineering Controls: Always handle iodoacetamide powder and solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or PVC) and a lab coat.[3][4] Inspect gloves before use and use proper glove removal technique.

-